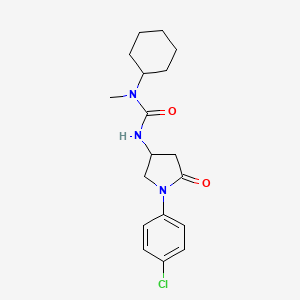

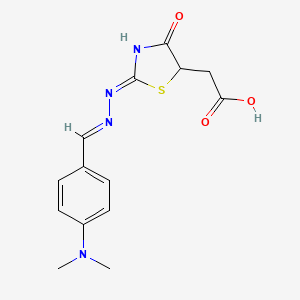

2-((Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain several functional groups, including a thiazolidinone ring, a hydrazone, and a carboxylic acid group. Thiazolidinones are heterocyclic compounds that have been studied for their potential biological activities . Hydrazone derivatives are known for their diverse pharmacological properties . The carboxylic acid group is a common functional group in bioactive molecules.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolidinone ring, possibly through a condensation reaction, and the formation of the hydrazone through a reaction between a hydrazine and a ketone or aldehyde .Scientific Research Applications

Antimicrobial Activities

Several studies have synthesized derivatives of thiazolidin-4-one and evaluated them for antimicrobial properties. These compounds, including variations with dimethylamino groups and hydrazono linkages, have shown promising activities against a range of microbial species. For instance, Gouda et al. (2010) investigated the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives, indicating that some compounds exhibited significant antimicrobial effects (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Anti-inflammatory Applications

The compound's derivatives have been explored for their potential anti-inflammatory effects. Nikalje, Hirani, and Nawle (2015) synthesized a series of novel thiazolidin-5-yl acetic acid derivatives and evaluated them for anti-inflammatory activity using in vitro and in vivo models. Some compounds showed promising anti-inflammatory activity, highlighting the therapeutic potential of these derivatives (Nikalje, Hirani, & Nawle, 2015).

Synthesis Methodologies

Research into efficient synthesis methods for derivatives of this compound has been a focus to enhance their application in medicinal chemistry. Techniques such as microwave-assisted synthesis have been employed to improve reaction times and yields. For example, Al-Zaydi (2010) explored the reaction of 2-thiazolin-4-ones with electrophiles under microwave irradiation, presenting a novel approach to synthesize derivatives efficiently (Al-Zaydi, 2010).

Anticancer Activity

Derivatives of this compound have been synthesized and screened for their anticancer activities. Havrylyuk et al. (2010) reported on the antitumor screening of several novel 4-thiazolidinones with benzothiazole moiety, where compounds demonstrated activity on various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).

Photoresponsive and Thermal Studies

The compound and its derivatives have been incorporated into polymers for photoresponsive and thermal studies. Chandran, Kuriakose, and Mathew (2012) synthesized a chromophoric system derived from this compound and incorporated it into starch, demonstrating enhanced light absorption and thermal stability (Chandran, Kuriakose, & Mathew, 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-18(2)10-5-3-9(4-6-10)8-15-17-14-16-13(21)11(22-14)7-12(19)20/h3-6,8,11H,7H2,1-2H3,(H,19,20)(H,16,17,21)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTLAGXYQPZCBE-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2720149.png)

![2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2720154.png)

![8-((4-Acetylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2720157.png)

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720160.png)

![3-[[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2720166.png)